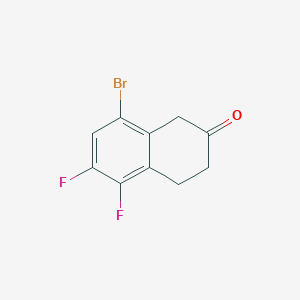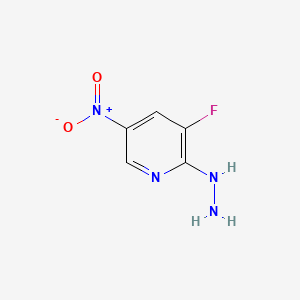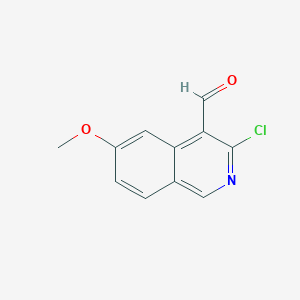
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination to introduce the chloro group at the third position.
Formylation: Finally, the aldehyde group is introduced at the fourth position through a formylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-6-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
3-Chloro-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.
6-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group at the third position.
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.
Uniqueness: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and aldehyde groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
3-chloro-6-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-3-2-7-5-13-11(12)10(6-14)9(7)4-8/h2-6H,1H3 |
Clave InChI |
OCOLRLWLIJQFKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


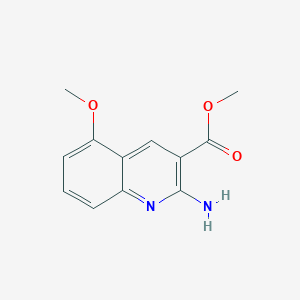
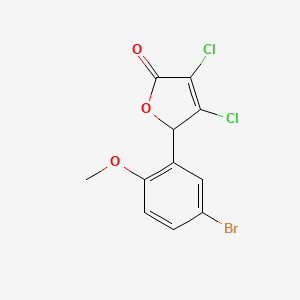
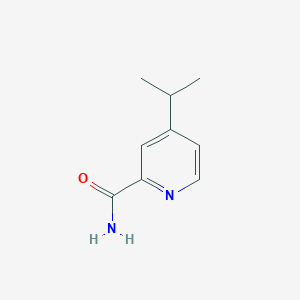
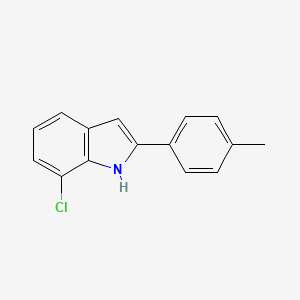
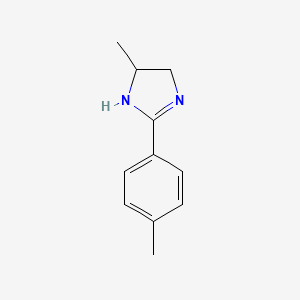
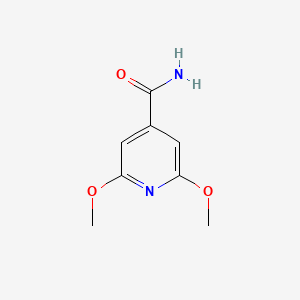
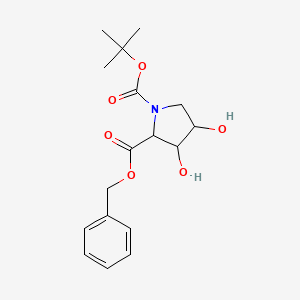
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
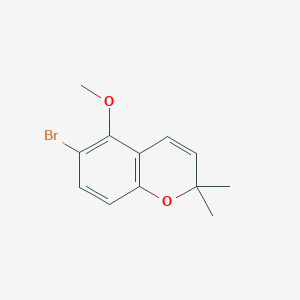
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)

